ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
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Overview
Description
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a complex organic molecule with significant applications in scientific research and industry. It features a unique structure that includes a cyano group, a methoxyphenylamino moiety, and an oxobutenoate ester.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Its functional groups allow for further modifications.
Biology and Medicine
It exhibits potential biological activity, making it a candidate for drug development. It has been studied for its possible use as an enzyme inhibitor and in anti-cancer research.
Industry
In industrial settings, it is used in the manufacture of advanced materials, including specialized polymers and dyes, owing to its unique structure.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be synthesized through a multi-step process involving several key reagents and catalysts. One common method involves the condensation of ethyl acetoacetate with 4-methoxyaniline, followed by a cyanation reaction to introduce the cyano group. The reaction conditions typically include:
Solvent: : Ethanol or methanol
Catalyst: : Base such as sodium methoxide or potassium carbonate
Temperature: : Reflux conditions, typically 60-80°C
Reaction Time: : Several hours to ensure complete conversion
Industrial Production Methods
For large-scale production, an optimized synthesis pathway is employed, often involving automated reactors and continuous flow systems to enhance efficiency. The choice of solvents and catalysts may vary to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: : Can form nitro derivatives or other oxidized forms.
Reduction: : Leads to the formation of amines or alcohols.
Substitution: : Aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts for Substitution: : Ferric chloride, aluminum chloride
Major Products Formed
Oxidation: Formation of ethyl (3Z)-3-cyano-4-[(4-nitrophenyl)amino]-2-oxobut-3-enoate
Reduction: Formation of ethyl (3Z)-3-cyano-4-[(4-aminophenyl)amino]-2-oxobut-3-enoate
Substitution: Various substituted derivatives on the phenyl ring
Comparison with Similar Compounds
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds like:
Ethyl 3-cyano-4-(4-aminophenyl)-2-oxobut-3-enoate: : Similar but without the methoxy group, altering its reactivity and biological properties.
Ethyl (3Z)-3-cyano-4-[(4-hydroxyphenyl)amino]-2-oxobut-3-enoate: : Contains a hydroxyl group instead, changing its polarity and hydrogen-bonding ability.
These analogs highlight the compound's unique electronic and steric properties, contributing to its specific reactivity and application potential.
Properties
IUPAC Name |
ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOOHJJRXUQLV-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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